molecular formula C13H21NO5 B1458483 Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate CAS No. 1823787-12-7

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate

Cat. No. B1458483
CAS RN: 1823787-12-7
M. Wt: 271.31 g/mol
InChI Key: AWSFFBOOOPUPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate is a compound that has been widely used in scientific research for its unique properties. It is a pyran derivative that has been synthesized through a specific method and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate in lab experiments is its unique properties. It has been found to have anti-inflammatory and anti-cancer properties, which makes it a useful tool for studying these conditions. However, one limitation of using this compound is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the use of Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate. One direction is to study its potential as a therapeutic agent for the treatment of inflammatory and cancerous conditions. Another direction is to explore its use as a building block for the synthesis of other compounds with similar properties. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate has been used in scientific research for various applications. It has been found to have anti-inflammatory and anti-cancer properties. It has also been used as a building block for the synthesis of other compounds.

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(16)14-10(11(15)17-4)9-5-7-18-8-6-9/h5-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSFFBOOOPUPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=C1CCOCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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